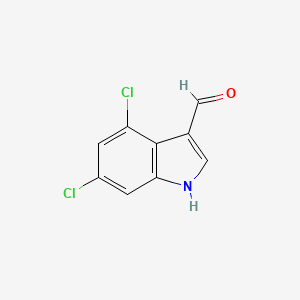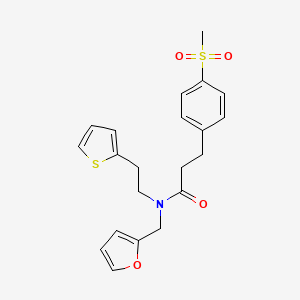
4,6-dichloro-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dichloro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5Cl2NO . It is a member of indoles and a heteroarenecarbaldehyde . It can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The ligand structures were optimized in three dimensions . The synthesis procedures developed for the preparation of its derivatives are highlighted in recent advances in 1H-indole-3-carboxaldhyde chemistry .Molecular Structure Analysis
The molecular weight of this compound is 214.05 . Its InChI code is 1S/C9H5Cl2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H . The molecular structure of this compound has been investigated experimentally by NMR, FT-Raman, FT-IR, UV-Visible, and quantum chemically by DFT approach .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are critical in medicinal chemistry due to their presence in numerous biologically active molecules. Research has shown diverse methods for synthesizing these compounds, leveraging the reactivity of indole carbaldehydes, including 4,6-dichloro-1H-indole-3-carbaldehyde.
- Indoloquinones Synthesis : Dakin oxidation of indole carbaldehydes leads to the synthesis of indoloquinones, essential in developing potential therapeutic agents due to their unique biological activities (Alamgir et al., 2008).
- Furoindoles Preparation : Indole carbaldehydes serve as precursors in synthesizing furoindoles, which are explored for their potential pharmaceutical applications (Gribble et al., 2002).
Green Chemistry and Nanocatalysis
The field of green chemistry benefits from the use of indole carbaldehydes in synthesizing bioactive molecules through environmentally friendly methods.
- Knoevenagel Condensation : Indole-3-carbaldehyde is used in Knoevenagel condensation reactions, facilitated by nanocatalysts to produce compounds with anti-inflammatory and antimicrobial properties, highlighting the move towards greener synthetic methods (Madan, 2020).
Advanced Materials and Catalysis
Indole derivatives synthesized from carbaldehydes find applications in materials science and catalysis, demonstrating the versatility of these compounds beyond pharmaceuticals.
- Organic Semiconductors : Novel indole-based derivatives exhibit potential as organic semiconductors, underscoring the importance of these compounds in developing new materials with specific electronic properties (Tariq et al., 2020).
- Catalysis : Indole carbaldehydes are utilized in synthesizing palladacycles, which act as catalysts in various organic reactions, showcasing the role of indole derivatives in facilitating chemical transformations (Singh et al., 2017).
Mechanism of Action
Target of Action
4,6-Dichloro-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Mode of Action
Indole derivatives, in general, play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to be involved in many natural products like indole alkaloids, fungal, and marine organisms .
Result of Action
Indole derivatives are known to show various biologically vital properties .
Action Environment
It is known that the compound is stored at room temperature .
Safety and Hazards
Future Directions
1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
4,6-dichloro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZSSFNTBOHWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115666-33-6 |
Source


|
| Record name | 4,6-dichloro-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2947847.png)
![1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine](/img/structure/B2947848.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2947850.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B2947852.png)

![2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2947854.png)

![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)

![N-(3,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2947859.png)
![3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947861.png)

